Superior Cystometric Capacity Improvement: Penthienate Bromide Outperforms Propantheline Bromide in Detrusor Instability
In a randomized crossover trial of 23 patients with urodynamically proven primary idiopathic detrusor instability, penthienate bromide (5 mg three times daily) produced significantly greater improvements in cystometric capacity than propantheline bromide (15 mg three times daily) [1].
| Evidence Dimension | Cystometric capacity improvement |
|---|---|
| Target Compound Data | Significantly greater improvement vs. propantheline (P = 0.03) |
| Comparator Or Baseline | Propantheline bromide (15 mg TID) |
| Quantified Difference | Statistically significant advantage for penthienate (P = 0.03) |
| Conditions | Prospective, randomized, non-blinded crossover trial; 23 patients; 4-week treatment periods; cystometrography assessment |
Why This Matters
This direct urodynamic evidence demonstrates that penthienate bromide provides objectively superior bladder capacity enhancement relative to propantheline at their respective standard clinical doses, informing compound selection for overactive bladder research and therapeutic applications.
- [1] Coombes GM, Millard RJ. Urinary urge incontinence: randomised crossover trials of penthienate versus placebo and propantheline. Med J Aust. 1996;165(9):473-476. View Source
